6H-Purin-6-one, 1,7-dihydro-2-((3-hydroxy-1-methylpropyl)amino)-
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Overview
Description
2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one is a chemical compound with a complex structure that includes a purine base and a hydroxybutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a purine derivative with a hydroxybutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully reduced amine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutylamino group can form hydrogen bonds with active sites, while the purine base can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxybutan-2-yl)amino]acetonitrile
- 3-[(4-Hydroxybutan-2-yl)amino]pentanenitrile
Uniqueness
2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one is unique due to its specific combination of a purine base and a hydroxybutylamino group. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
85352-98-3 |
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Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(4-hydroxybutan-2-ylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C9H13N5O2/c1-5(2-3-15)12-9-13-7-6(8(16)14-9)10-4-11-7/h4-5,15H,2-3H2,1H3,(H3,10,11,12,13,14,16) |
InChI Key |
DWMZSEDWYFUWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)NC1=NC2=C(C(=O)N1)NC=N2 |
Origin of Product |
United States |
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